N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H15ClN2O2. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has poor solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide can be synthesized through appropriate synthetic routes from corresponding starting materials. The specific synthetic route involves the reaction of 4-(aminomethyl)phenylamine with 2-(3-chlorophenoxy)acetyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides or aminophenyl derivatives.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure but lacks the chlorophenoxy group.
N-(4-(aminomethyl)phenyl)acetamide hydrochloride: Similar structure but includes a hydrochloride salt form.
Uniqueness
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide is unique due to the presence of both the aminomethyl and chlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20209-75-0 |
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Molecular Formula |
C15H16Cl2N2O2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O2.ClH/c16-12-2-1-3-14(8-12)20-10-15(19)18-13-6-4-11(9-17)5-7-13;/h1-8H,9-10,17H2,(H,18,19);1H |
InChI Key |
REQCHWCVJAYJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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